N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine
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Overview
Description
N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which is further linked to a hydroxylamine moiety.
Preparation Methods
The synthesis of N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine typically involves the use of difluoromethoxylated ketones as building blocks . These ketones undergo reactions with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the formation of the target molecule. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .
Chemical Reactions Analysis
N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions could produce amines .
Scientific Research Applications
This compound has found applications in multiple fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential biological activity that makes it a candidate for drug development and other therapeutic applications. Additionally, it is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy and methoxy groups may enhance its binding affinity to specific proteins or enzymes, leading to modulation of their activity. This compound may also induce conformational changes in target molecules, thereby affecting their function .
Comparison with Similar Compounds
N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine can be compared with other similar compounds, such as N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine and N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine . These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of difluoromethoxy and methoxy groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-7-4-2-3-6(5-12-13)8(7)15-9(10)11/h2-5,9,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXHBFYNYQNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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